

Applications of PSB-603 in Inflammation and Oncology Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HX-603

Cat. No.: B1673427

[Get Quote](#)

Application Notes

PSB-603 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), with a K_i value of 0.553 nM for the human receptor.^[1] It exhibits over 10,000-fold selectivity against other adenosine receptor subtypes (A1, A2A, and A3).^[2] This high selectivity makes PSB-603 a valuable tool for investigating the physiological and pathophysiological roles of the A2BAR in various research areas, particularly in inflammation and oncology.

Anti-Inflammatory Applications:

The A2B adenosine receptor is expressed on various immune cells and is believed to play a significant role in inflammatory processes, especially in conditions with elevated adenosine levels.^{[3][4]} PSB-603 has demonstrated significant anti-inflammatory properties in preclinical models.^{[3][4]}

In murine models of local and systemic inflammation, PSB-603 has been shown to:

- Reduce paw edema in carrageenan-induced inflammation models.^{[3][4]}
- Decrease the infiltration of neutrophils in zymosan-induced peritonitis.^{[3][4][5]}
- Significantly lower the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF- α).^{[3][4][6]}
- Reduce the production of reactive oxygen species (ROS) at the site of inflammation.^{[3][4][6]}

These findings suggest that PSB-603 can be a useful pharmacological tool for studying the role of A2BAR in inflammatory signaling and for evaluating the therapeutic potential of A2BAR antagonism in inflammatory diseases.

Oncology Applications:

In the context of oncology, particularly colorectal cancer, PSB-603 has been shown to have effects that can enhance the efficacy of chemotherapy.[7][8] While some effects are independent of the A2B adenosine receptor, they highlight the compound's potential in cancer research.[7][8]

Key findings in colorectal cancer cell lines include:

- Increased mitochondrial oxidative phosphorylation and production of reactive oxygen species (ROS).[7][8]
- Synergistic enhancement of cancer cell death when combined with chemotherapeutic agents.[7]

These observations indicate that PSB-603 can be utilized in studies aimed at understanding the metabolic vulnerabilities of cancer cells and exploring novel combination therapies.

Data Presentation

Table 1: In Vivo Anti-Inflammatory Efficacy of PSB-603

Model	Species	Dose	Route of Administration	Key Findings	Reference
Carrageenan-induced paw edema	Mouse	5 mg/kg	Intraperitoneal (i.p.)	Significant reduction in paw volume; Decreased levels of IL-6, TNF- α , and ROS in the inflamed paw.	[3][4]
Zymosan-induced peritonitis	Mouse	5 mg/kg	Intraperitoneal (i.p.)	Significant reduction in neutrophil infiltration into the peritoneum; Decreased plasma levels of IL-6 and TNF- α .	[3][4][5]
High-fat diet-induced obesity	Mouse	5 mg/kg and 2 x 5 mg/kg daily	Intraperitoneal (i.p.)	Significant reduction in body weight; Reduced plasma levels of TNF- α and IL-6.	[2]

Table 2: In Vitro Effects of PSB-603 in Colorectal Cancer Cells

Cell Line	Assay	Key Findings	Reference
Colorectal Cancer Cell Lines	Cellular Bioenergetics	Increased basal oxygen consumption rates, indicative of enhanced mitochondrial oxidative phosphorylation.	[7][8]
Colorectal Cancer Cell Lines	ROS Production	Induced acute increases in reactive oxygen species.	[7][8]
Colorectal Cancer Cell Lines	Chemosensitivity	Synergized with chemotherapy to increase cancer cell death.	[7]

Experimental Protocols

Protocol 1: In Vivo Anti-Inflammatory Activity in a Murine Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory effect of PSB-603 on acute local inflammation.

Materials:

- PSB-603
- Carrageenan solution (1% w/v in sterile saline)
- Vehicle (e.g., 1% Tween 80 in saline)[2]
- Male Albino Swiss mice (or other suitable strain)
- Plethysmometer
- Syringes and needles for administration

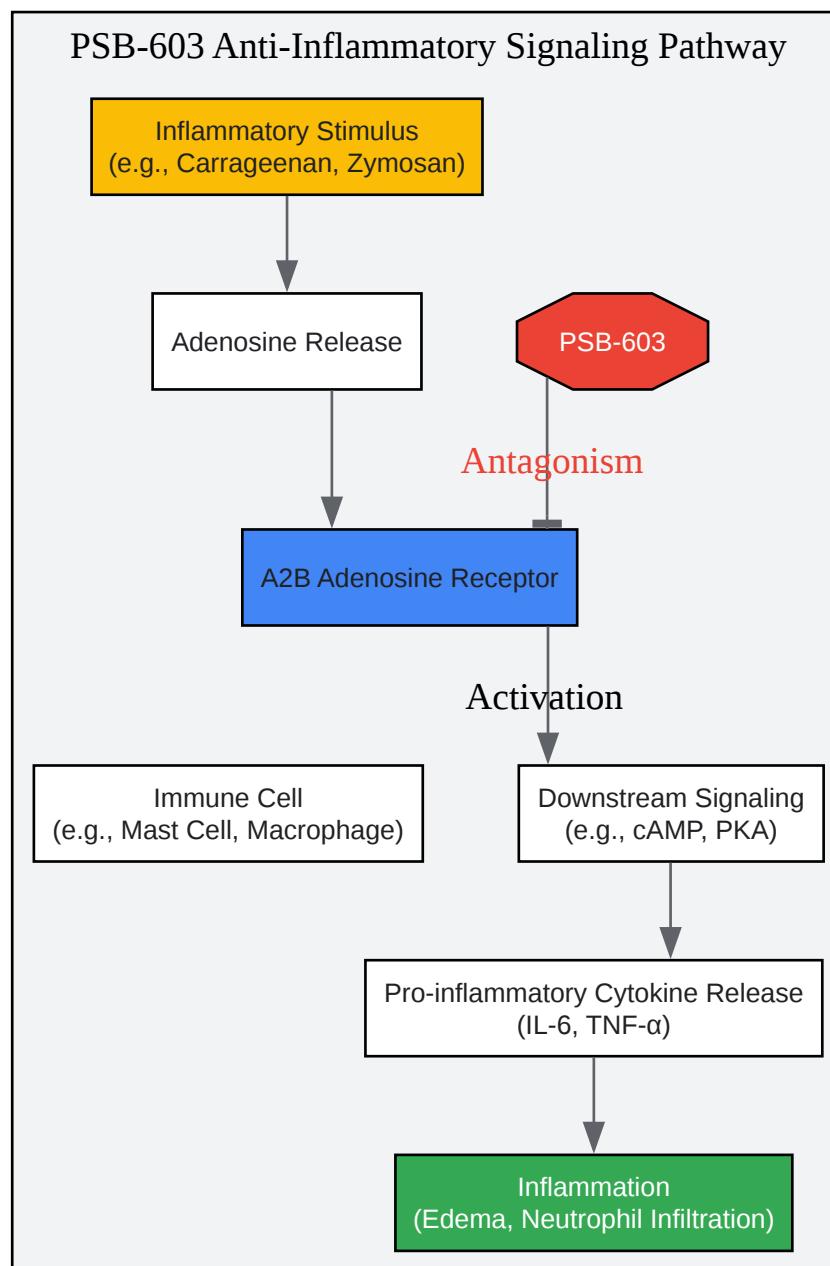
Procedure:

- Animal Acclimatization: House mice in standard conditions with free access to food and water for at least one week before the experiment.
- Compound Preparation: Prepare a suspension of PSB-603 in the vehicle at the desired concentration (e.g., for a 5 mg/kg dose).
- Grouping: Divide mice into at least three groups: Control (vehicle only), Carrageenan + Vehicle, and Carrageenan + PSB-603.
- Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
- Compound Administration: Administer PSB-603 (e.g., 5 mg/kg) or vehicle intraperitoneally 60 minutes before the carrageenan injection.[3][4]
- Induction of Inflammation: Inject 0.05 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
- Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
- Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Compare the paw edema between the treated and control groups.
- (Optional) Biomarker Analysis: At the end of the experiment, euthanize the animals and collect the inflamed paw tissue to measure levels of IL-6, TNF- α , and ROS using appropriate assay kits (e.g., ELISA for cytokines).[3][4][6]

Protocol 2: In Vitro Measurement of Reactive Oxygen Species (ROS) in Colorectal Cancer Cells

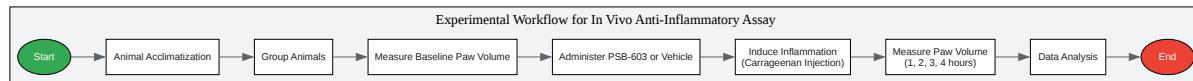
Objective: To determine the effect of PSB-603 on intracellular ROS levels in colorectal cancer cells.

Materials:


- PSB-603
- Colorectal cancer cell line (e.g., HCT116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe
- Phosphate-buffered saline (PBS)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- Cell Seeding: Seed colorectal cancer cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluence on the day of the experiment. Incubate overnight.
- Compound Preparation: Prepare a stock solution of PSB-603 in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in a serum-free medium.
- Cell Treatment: Remove the culture medium from the wells and wash the cells once with PBS. Add the PSB-603-containing medium or vehicle control to the respective wells and incubate for the desired period (e.g., 1-4 hours).
- ROS Staining: a. Prepare a working solution of H2DCFDA (e.g., 10 μ M) in a serum-free medium. b. Remove the treatment medium and wash the cells once with PBS. c. Add the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
- Fluorescence Measurement: a. Remove the H2DCFDA solution and wash the cells once with PBS. b. Add PBS or a suitable assay buffer to each well. c. Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.


- Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the fluorescence intensity of the treated wells to the vehicle control wells.

Visualizations

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of anti-inflammatory action of PSB-603.

[Click to download full resolution via product page](#)

Caption: Workflow for carrageenan-induced paw edema model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The A2b adenosine receptor antagonist PSB-603 promotes oxidative phosphorylation and ROS production in colorectal cancer cells via adenosine receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Applications of PSB-603 in Inflammation and Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1673427#applications-of-hx-603-in-specific-research-area>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com